molecular formula C11H11ClO B8481190 1-Methycyclopropyl 4-chlorophenyl ketone

1-Methycyclopropyl 4-chlorophenyl ketone

Cat. No.: B8481190
M. Wt: 194.66 g/mol
InChI Key: GJEXJDLCSKLIQX-UHFFFAOYSA-N
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Description

1-Methylcyclopropyl 4-chlorophenyl ketone, also referred to as (1-methylcyclopropyl)(4-chlorophenyl)methanone, is a cyclopropane-containing aromatic ketone. This compound is synthesized via acylation and cyclization reactions starting from 4-chlorobutyryl chloride and chlorobenzene, yielding a key intermediate for the insecticide flucycloxuron . Its cyclopropane ring and 4-chlorophenyl group contribute to unique steric and electronic properties, making it valuable in agrochemical research.

Properties

Molecular Formula

C11H11ClO

Molecular Weight

194.66 g/mol

IUPAC Name

(4-chlorophenyl)-(1-methylcyclopropyl)methanone

InChI

InChI=1S/C11H11ClO/c1-11(6-7-11)10(13)8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3

InChI Key

GJEXJDLCSKLIQX-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Key Findings :

  • Cyclopropane-containing ketones (e.g., 4-chlorophenyl cyclopropyl ketone) require specialized cyclization steps, whereas linear alkyl analogs (e.g., 4-chlorophenyl n-propyl ketone) are synthesized via Friedel-Crafts acylation .
  • Halocyclopropyl ketones benefit from carbene-mediated reactions, offering diastereoselectivity under optimized conditions (e.g., 80°C thermolysis in DCE) .

Physical and Chemical Properties

Compound Name Melting Point (°C) Boiling Point (°C) Solubility Molecular Weight
4-Chlorophenyl cyclopropyl ketone Not reported Not reported Soluble in organic solvents 194.65 (C₁₀H₉ClO)
Cyclopropyl 4-methoxyphenyl ketone 158–160 (4.5 mmHg) Not reported Soluble in benzene, ethanol 176.21 (C₁₁H₁₂O₂)
4-Chlorophenyl n-propyl ketone 36 253–254 Soluble in benzene, light petroleum 182.65 (C₁₀H₁₁ClO)
Myclobutanil 70.9 Not reported Solid at room temperature 288.78 (C₁₅H₁₇ClN₄)

Key Findings :

  • Substituents significantly influence physical properties. For example, the methoxy group in cyclopropyl 4-methoxyphenyl ketone increases boiling point compared to chloro analogs .
  • Linear alkyl chains (e.g., n-propyl) reduce melting points relative to cyclopropane-containing derivatives .

Reactivity and Stability

  • 4-Chlorophenyl cyclopropyl ketone : Reacts with hydroxylamine hydrochloride to form oximes for insecticide synthesis, demonstrating ketone-to-oxime functional group interconversion .
  • Halocyclopropyl ketones : Exhibit diastereoselectivity in ring-opening reactions due to steric effects of the cyclopropane ring .
  • 4-Chlorophenyl n-propyl ketone : Prone to oxidation (e.g., yields p-chlorobenzoic acid with Na₂Cr₂O₇/H₂SO₄) , whereas cyclopropane rings enhance stability against oxidation.

Key Findings :

  • Cyclopropane-containing ketones are preferred in agrochemicals due to enhanced metabolic stability .
  • Chlorinated aromatic ketones (e.g., fenvalerate) show broad-spectrum pesticidal activity but face regulatory scrutiny as persistent organic pollutants .

Preparation Methods

Overview

The Grignard reagent method, described in CN101391943B, is the most industrially viable approach for synthesizing 4-chlorophenyl cyclopropyl methyl ketone. This two-step process involves generating a Grignard reagent from para-chlorobromobenzene and subsequent reaction with cyclopropyl acetonitrile.

Formation of the Grignard Reagent

Magnesium metal (1.68 g, 0.07 mol) is suspended in anhydrous ether (20 ml) under inert conditions. A solution of para-chlorobromobenzene (13.4 g, 0.07 mol) in ether (40 ml) is added dropwise at 25°C, initiating an exothermic reaction. The mixture is refluxed for 1–2 hours to fully form the Grignard reagent (4-chlorophenylmagnesium bromide).

Reaction with Cyclopropyl Acetonitrile

The Grignard solution is cooled to 0°C, and cyclopropyl acetonitrile (5.67 g, 0.07 mol) in ether (20 ml) is added dropwise. After 20 minutes, the mixture is refluxed for 1.5 hours, enabling nucleophilic attack on the nitrile group to form an imine intermediate. Hydrolysis with 10% HCl yields the target ketone.

Workup and Isolation

The reaction mixture is acidified, layered, and extracted with methylene chloride (70 ml × 2). The organic phase is washed, dried over anhydrous sodium sulfate, and concentrated to afford 12.0 g of crude product (90% purity, 80% yield).

Precursor Synthesis: Cyclopropyl Acetonitrile

Cyclopropyl acetonitrile, a critical precursor, is synthesized via bromination of cyclopropylcarbinol (0.3 mol) with liquid bromine (0.15 mol) in ether at -10°C, followed by reaction with sodium cyanide (0.337 mol) in aqueous conditions. This yields cyclopropyl acetonitrile in 74% yield.

Friedel-Crafts Acylation Method

Traditional Approach

Prior art cited in CN101391943B describes a Friedel-Crafts acylation route. Cyclopropyl acetyl chloride, prepared from cyclopropyl acetate and thionyl chloride, is reacted with chlorobenzene under Lewis acid catalysis (e.g., AlCl₃). However, this method faces significant drawbacks:

  • High Cost : Cyclopropyl acetate原料 costs approximately 1,000 yuan/kg, rendering the process economically unfeasible for industrial scales.

  • Operational Complexity : Strict anhydrous conditions and hazardous reagents like thionyl chloride increase safety risks.

Comparative Analysis of Methods

Parameter Grignard Method Friedel-Crafts
Starting Material Cost Low (para-chlorobromobenzene)High (cyclopropyl acetate)
Yield 80%70–75% (reported in prior art)
Purity 90%85–88%
Scalability Industrial-scale suitableLimited by cost
Hazard Profile Moderate (ether solvent)High (SOCl₂, AlCl₃)

Emerging Techniques and Innovations

Catalytic Cyanohydrin Formation

Preliminary studies suggest that catalytic cyanosilylation of cyclopropyl methyl ketone derivatives could streamline nitrile precursor synthesis. However, this remains theoretical for 4-chlorophenyl variants.

Biocatalytic Approaches

Enzymatic ketone synthesis using cytochrome P450 monooxygenases has been explored for analogous compounds, though substrate specificity for cyclopropane rings remains a challenge.

Industrial Considerations

The Grignard method’s cost efficiency and scalability make it the preferred choice for large-scale production. Key industrial optimizations include:

  • Solvent Recovery : Ether and tetrahydrofuran are distilled and reused, reducing waste.

  • Continuous Flow Systems : Pilot plants have implemented continuous Grignard reagent generation to enhance throughput .

Q & A

Q. What are the common synthetic routes for preparing 1-Methylcyclopropyl 4-chlorophenyl ketone, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves Friedel-Crafts acylation or acid/base-catalyzed condensation between cyclopropane derivatives and 4-chlorophenyl precursors. For example, reacting 4-chlorophenylacetic acid with methylcyclopropane carbonyl chloride in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions can yield the target compound. Reaction temperature (60–80°C) and solvent polarity (e.g., dichloromethane vs. toluene) critically affect regioselectivity and yield. Catalytic amounts of sulfuric acid or sodium hydroxide may optimize intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing the structure of 1-Methylcyclopropyl 4-chlorophenyl ketone?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR can confirm the cyclopropyl group (δ ~1.0–2.5 ppm for cyclopropyl protons) and 4-chlorophenyl substituent (δ ~7.3–7.5 ppm for aromatic protons).
  • IR Spectroscopy : Stretching vibrations at ~1680–1720 cm⁻¹ confirm the ketone (C=O) group.
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (e.g., [M+H]⁺ for C₁₁H₁₁ClO) and fragmentation patterns.
    Cross-referencing with PubChem or EPA DSSTox databases ensures accuracy .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activities of 1-Methylcyclopropyl 4-chlorophenyl ketone derivatives?

  • Methodological Answer : Contradictions in biological data (e.g., enzyme inhibition vs. receptor antagonism) may arise from structural analogs or assay variability . To address this:
  • Perform dose-response studies across multiple cell lines (e.g., HeLa, HEK293) to validate activity thresholds .
  • Use molecular docking simulations to compare binding affinities with target proteins (e.g., cytochrome P450 enzymes).
  • Analyze substituent effects: The 4-chlorophenyl group’s electron-withdrawing nature may alter metabolic stability compared to methoxy or methyl analogs .

Q. What computational methods are suitable for predicting the reactivity of 1-Methylcyclopropyl 4-chlorophenyl ketone in nucleophilic addition reactions?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack. The cyclopropyl ring’s strain energy (~27 kcal/mol) may enhance electrophilicity at the carbonyl carbon.
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., acetonitrile vs. water) on reaction pathways.
  • QSAR Models : Correlate substituent parameters (Hammett σ) with reaction rates using analogs like cyclopropyl 4-methoxyphenyl ketone .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the thermal stability of cyclopropyl-containing ketones?

  • Methodological Answer : Discrepancies in melting points or decomposition temperatures (e.g., 158–160°C in cyclopropyl 4-methoxyphenyl ketone vs. 160–164°C in 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid) may stem from crystallinity differences or impurity profiles . Recommendations:
  • Use differential scanning calorimetry (DSC) to compare purity-adjusted samples.
  • Conduct X-ray crystallography to assess packing efficiency and hydrogen-bonding networks.

Experimental Design Considerations

Q. What strategies optimize the enantioselective synthesis of 1-Methylcyclopropyl 4-chlorophenyl ketone derivatives?

  • Methodological Answer :
  • Chiral Catalysts : Employ BINOL-derived phosphoric acids or transition-metal complexes (e.g., Ru(II)) to induce asymmetry during cyclopropanation.
  • Kinetic Resolution : Use enzymatic methods (e.g., lipases) to separate enantiomers post-synthesis.
  • Circular Dichroism (CD) : Monitor enantiomeric excess (ee) during reaction progression .

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